molecular formula C7H10N2O4 B047660 Ethyl (2,5-dioxoimidazolidin-1-yl)acetate CAS No. 117043-46-6

Ethyl (2,5-dioxoimidazolidin-1-yl)acetate

Cat. No.: B047660
CAS No.: 117043-46-6
M. Wt: 186.17 g/mol
InChI Key: GNXORIGNFLSKCZ-UHFFFAOYSA-N
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Description

Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is a chemical compound with the molecular formula C7H10N2O4 and a molecular weight of 186.17 g/mol . This compound is characterized by the presence of an imidazolidinone ring, which imparts unique chemical properties and reactivity.

Preparation Methods

The synthesis of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate typically involves the reaction of ethyl chloroacetate with imidazolidinone under basic conditions. The reaction proceeds through nucleophilic substitution, where the imidazolidinone acts as a nucleophile, attacking the carbon atom of the ethyl chloroacetate, resulting in the formation of this compound .

Synthetic Route:

    Reactants: Ethyl chloroacetate and imidazolidinone.

    Conditions: Basic conditions, typically using a base such as sodium hydroxide or potassium carbonate.

    Reaction: Nucleophilic substitution.

Industrial Production: While specific industrial production methods are not widely documented, the synthesis likely follows similar principles as laboratory methods, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Ethyl (2,5-dioxoimidazolidin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the imidazolidinone ring to other functional groups.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the imidazolidinone ring.

    Reduction: Reduced forms of the imidazolidinone ring.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Ethyl (2,5-dioxoimidazolidin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets, leading to various biochemical effects. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl (2,5-dioxoimidazolidin-1-yl)acetate can be compared with other imidazolidinone derivatives, such as:

  • Ethyl (2,5-dioxo-4,4-diphenyl-1-imidazolidinyl)acetate
  • Ethyl (5-chloro-2-oxo-1(2H)-pyridinyl)acetate
  • Ethyl (5-fluoro-2-nitrophenoxy)acetate

These compounds share the imidazolidinone core but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-2-13-6(11)4-9-5(10)3-8-7(9)12/h2-4H2,1H3,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXORIGNFLSKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368850
Record name Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117043-46-6
Record name Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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